7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a thieno[2,3-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-B]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent for treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylate
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 2-amino-7-methyl-5-oxo-5H- 1benzopyrano[2,3-B]pyridine-3-carboxylate
Uniqueness
7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is unique due to its specific thieno[2,3-B]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
67637-78-9 |
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Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
7-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-10-4-6(9(12)13)7(11)5-2-3-14-8(5)10/h2-4H,1H3,(H,12,13) |
InChI Key |
XQVWMEBAGATXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
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